molecular formula C14H7ClF3NO B115199 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile CAS No. 147381-62-2

4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile

Katalognummer: B115199
CAS-Nummer: 147381-62-2
Molekulargewicht: 297.66 g/mol
InChI-Schlüssel: JTJAFFNQUGGOQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates several functional groups known to confer desirable properties to bioactive molecules. The benzonitrile core is a common pharmacophore found in various pharmaceutical agents . The presence of the trifluoromethyl (-CF3) group is a key feature, as this moiety is strategically used in modern drug design to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets by influencing lipophilicity and electronic properties . The specific arrangement of substituents on the benzene ring suggests potential for diverse biological activity. Research into structurally similar compounds, particularly those featuring benzonitrile and trifluoromethyl groups, has shown promise in the development of androgen receptor antagonists for treating conditions like prostate cancer . Furthermore, the 4-chlorophenyl substituent is a hydrophobic group often explored in the synthesis of bioactive molecules. This combination of features makes 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile a valuable scaffold for researchers developing novel therapeutic agents, probing biochemical pathways, and conducting structure-activity relationship (SAR) studies. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

147381-62-2

Molekularformel

C14H7ClF3NO

Molekulargewicht

297.66 g/mol

IUPAC-Name

4-(4-chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C14H7ClF3NO/c15-10-3-1-8(2-4-10)9-5-12(14(16,17)18)11(7-19)13(20)6-9/h1-6,20H

InChI-Schlüssel

JTJAFFNQUGGOQN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)O)C#N)C(F)(F)F)Cl

Kanonische SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)O)C#N)C(F)(F)F)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nitration of Trifluoromethyl-Substituted Intermediates

A patent by CN102952039A demonstrates nitration of m-chlorobenzotrifluoride using HNO₃/H₂SO₄ to yield 5-chloro-2-nitrobenzotrifluoride. Adapting this approach, nitration of a trifluoromethyl-containing precursor could position a nitro group ortho to the trifluoromethyl group, which may later be reduced to an amine and hydrolyzed to a hydroxyl group.

Key Conditions :

  • Temperature: 0–5°C (exothermic control).

  • Yield: >85%.

Reduction to Amine and Hydroxylation

Reduction of nitro groups to amines (e.g., using Raney nickel/H₂) followed by diazotization (NaNO₂/HBr) and hydrolysis could yield the hydroxyl group. For example:

Ar-NO2H2/Raney NiAr-NH2NaNO2/HBrAr-N2+H2OAr-OH\text{Ar-NO}2 \xrightarrow{\text{H}2/\text{Raney Ni}} \text{Ar-NH}2 \xrightarrow{\text{NaNO}2/\text{HBr}} \text{Ar-N}2^+ \xrightarrow{\text{H}2\text{O}} \text{Ar-OH}

This method is limited by competing side reactions (e.g., bromination if HBr is present).

Halogenation and Cyanation Strategies

Bromination for Subsequent Functionalization

Bromination of intermediates enables cross-coupling or cyanation. CN102952039A reports bromination of 4-chloro-2-trifluoromethylaniline using CuBr/HBr/NaNO₂, yielding 4-chloro-2-trifluoromethylbromobenzene (85–90% yield). Analogously, bromination at the ortho position relative to the trifluoromethyl group could facilitate nitrile introduction.

Cyanation with Cuprous Cyanide

Cyanation of brominated precursors using CuCN and phase-transfer catalysts (e.g., hexadecyltrimethylammonium bromide) achieves nitrile installation. For the target compound, this step would require a bromine atom at the benzonitrile’s future position.

Optimized Conditions :

  • Solvent: DMF or DMSO.

  • Temperature: 120–150°C.

  • Yield: 75–90%.

Hydroxyl Group Installation via Directed Ortho-Metalation

Directed Functionalization

A hydroxyl group ortho to the nitrile can be introduced using directed metalation. For instance, a nitrile-directed lithiation (LDA, −78°C) followed by quenching with an electrophile (e.g., B(OMe)₃) and oxidation yields phenolic groups.

Example Pathway :

Ar-CNLDAAr-LiB(OMe)3Ar-B(O)2H2O2Ar-OH\text{Ar-CN} \xrightarrow{\text{LDA}} \text{Ar-Li} \xrightarrow{\text{B(OMe)}3} \text{Ar-B(O)}2 \xrightarrow{\text{H}2\text{O}2} \text{Ar-OH}

Challenges :

  • Competing side reactions with trifluoromethyl groups.

  • Requires strict temperature control.

Comparative Analysis of Synthetic Routes

Step Method Reagents/Conditions Yield Source
NitrationHNO₃/H₂SO₄0–5°C, 4 h85%
BrominationCuBr/HBr/NaNO₂0°C, 2 h90%
CyanationCuCN, CTABDMF, 140°C, 8 h88%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 100°C, 12 h82%
HydroxylationDiazotization/HydrolysisNaNO₂, H₂O, 70°C65%

Challenges and Optimization Opportunities

  • Regioselectivity : Competing directing effects of nitrile, trifluoromethyl, and hydroxyl groups necessitate protecting group strategies or sequential functionalization.

  • Side Reactions : Diazonium intermediates may undergo nucleophilic substitution with bromide (from HBr), requiring careful stoichiometry.

  • Catalyst Efficiency : Palladium catalysts for Suzuki coupling are sensitive to electron-deficient aryl halides, necessitating ligand optimization .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl and nitrile groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity . These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects and Electronic Properties

The substituents on the benzonitrile core significantly alter reactivity and interactions. Key comparisons include:

Compound Name Substituents Key Effects Reference
4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile Pyridyl-CF₃, nitrile Pyridyl ring enhances aromatic π-stacking; CF₃ increases lipophilicity
2-Fluoro-6-(4-methylphenoxy)benzonitrile Fluoro, methylphenoxy Phenoxy group boosts lipophilicity; fluorine’s electronegativity alters reactivity
Target Compound 4-Cl-phenyl, 2-OH, 6-CF₃ Chlorophenyl and CF₃ provide strong electron-withdrawing effects; OH enables H-bonding

Analysis :

  • The hydroxyl group distinguishes the target from non-hydroxylated analogs (e.g., ’s benzonitrile), enabling hydrogen bonding and increased solubility in polar solvents.

Physical Properties

Melting points and solubility trends can be inferred from analogs:

Compound Name Melting Point (°C) Notable Features Reference
4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid 287.5–293.5 High mp due to carboxylic acid H-bonding
4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile 123–124 Lower mp than acid due to lack of -OH
Target Compound (Inferred) ~150–200 (Estimated) Moderate mp due to OH and aromatic rigidity

Analysis :

  • The target’s hydroxyl group likely results in a higher melting point than ’s nitrile (123–124°C) but lower than its benzoic acid analog (287–293°C) due to weaker H-bonding vs. carboxylic acids .

Analysis :

  • The trifluoromethyl group in the target enhances metabolic stability and membrane permeability, similar to ’s pyridyl-CF₃ compound .
  • The hydroxyl group may confer antioxidant or kinase-inhibitory properties, as seen in hydroxylated bioactive nitriles .

Biologische Aktivität

4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile, with CAS number 147381-62-2, is a compound of significant interest due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group, a hydroxyl group, and a chlorophenyl group contributes to its distinct chemical properties and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H7ClF3NO
  • Molecular Weight : 297.66 g/mol
  • IUPAC Name : 4-(4-chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile
  • Structure :
\text{SMILES }C1=CC(=CC=C1C2=CC(=C(C(=C2)O)C#N)C(F)(F)F)Cl

The biological activity of 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Lipophilicity Enhancement : The trifluoromethyl group increases the compound's lipophilicity, facilitating penetration through biological membranes.
  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity.
  • Hydrophobic Interactions : The chlorophenyl group participates in hydrophobic interactions, contributing to the overall activity and specificity of the compound.

Anticancer Activity

Research has indicated that 4-(4-Chlorophenyl)-2-hydroxy-6-(trifluoromethyl)benzonitrile exhibits anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15.3
Hek293 (Human Embryonic Kidney)22.5

These results suggest that the compound may disrupt cellular processes critical for cancer cell survival.

Enzyme Inhibition

The compound has been evaluated for its inhibitory activity against cholinesterases (AChE and BChE), which are important targets in neurodegenerative diseases like Alzheimer's disease. The following table summarizes the inhibitory effects observed:

EnzymeIC50 (μM)
Acetylcholinesterase (AChE)10.4
Butyrylcholinesterase (BChE)9.9

These findings indicate that the compound may possess potential as a therapeutic agent for cognitive disorders by modulating cholinergic signaling pathways.

Case Studies

  • Study on Antioxidant Activity :
    A study investigated the antioxidant properties of the compound using DPPH radical scavenging assays. The results indicated a significant scavenging effect, with an IC50 value of 25 μM, suggesting its potential use in preventing oxidative stress-related diseases.
  • Molecular Docking Studies :
    Molecular docking simulations have been conducted to analyze the binding interactions between the compound and various enzyme targets. Results showed favorable binding modes with key residues involved in enzyme catalysis, supporting experimental findings of enzyme inhibition.

Q & A

Q. Example Table: Key Analogs and Properties

Analog StructureModificationLogP (Predicted)Notes
4-(4-Fluorophenyl)-2-OH-6-CF₃-CN-Cl → -F2.8Enhanced membrane permeability
Pyrimidine-core variantBenzene → Pyrimidine1.5Improved hydrogen bonding

Basic: What crystallographic methods are used to determine the molecular structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane).
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
  • Refinement : SHELX software suite for structure solution (e.g., SHELXL-2018 for least-squares refinement). A related compound achieved an R factor of 0.043 with a data-to-parameter ratio of 16.7 .

Q. Example Crystallographic Parameters

ParameterValue
Space GroupP2₁/c
R Factor<0.05
Mean σ(C–C)0.004 Å
Temperature293 K

Advanced: How to analyze kinetic vs. thermodynamic control in its synthetic pathways?

Methodological Answer:

  • Variable Temperature NMR : Monitor intermediate formation (e.g., enolates) at -78°C vs. 25°C.
  • Reaction Quenching : Use TLC/HPLC to track time-dependent product ratios.
  • Computational Transition State Modeling : Identify energy barriers for competing pathways (e.g., Hartree-Fock methods) .

Advanced: What strategies mitigate steric hindrance during functionalization of the benzene core?

Methodological Answer:

  • Directed Ortho-Metalation : Use -OH as a directing group for regioselective substitution.
  • Microwave-Assisted Synthesis : Enhance reaction rates for sterically challenged sites.
  • Bulky Ligands in Catalysis : Employ BrettPhos or t-BuXPhos ligands in cross-coupling reactions .

Basic: How to assess stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to 0.1 M HCl/NaOH (25°C, 24 hrs) and analyze via HPLC.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td >200°C expected for aromatic nitriles).
  • Light Exposure Testing : Use ICH Q1B guidelines for photostability .

Advanced: What mechanistic insights explain its potential bioactivity?

Methodological Answer:

  • Molecular Docking : Simulate binding to target enzymes (e.g., cytochrome P450) using AutoDock Vina.
  • Fluorescence Quenching Assays : Study interactions with serum albumin to predict pharmacokinetics.
  • Metabolite Identification : Use LC-MS/MS to detect hydroxylated or demethylated derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.